3-Methoxy-2-(methoxycarbonyl)benzoic acid

synthetic methodology phthalic acid derivatives acid chloride isomerization

Avoid failed reactions from regioisomer confusion. This ortho-differentiated half-ester (CAS 60314-08-1) provides a unique hydrogen-bonding geometry absent in other methoxycarbonylbenzoic acids, enabling selective chemoselective couplings to phthalide and phthalazinone scaffolds. - **Key differentiator**: Pre-differentiated acid/ester eliminates one protection step vs. symmetrical 3-methoxyphthalic acid - **Quality control**: Confirm identity via δ 3.86 (CO2CH3) & δ 3.93 (OCH3) 1H NMR in CDCl3; mp 140-141°C - **Supply**: Available for R&D, metabolic probe synthesis, and anthracycline analog libraries

Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
CAS No. 60314-08-1
Cat. No. B3146585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-(methoxycarbonyl)benzoic acid
CAS60314-08-1
Molecular FormulaC10H10O5
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1C(=O)OC)C(=O)O
InChIInChI=1S/C10H10O5/c1-14-7-5-3-4-6(9(11)12)8(7)10(13)15-2/h3-5H,1-2H3,(H,11,12)
InChIKeyXRDBRNRBSFWBBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-2-(methoxycarbonyl)benzoic Acid: Chemical Identity and Comparator Landscape


3-Methoxy-2-(methoxycarbonyl)benzoic acid (CAS 60314-08-1, MFCD12546885), also known as 3-methoxyphthalic acid 2-methyl ester, is an ortho-disubstituted aromatic dicarboxylic acid monoester with the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol [1]. As a half-ester derivative of 3-methoxyphthalic acid, this compound possesses both a free carboxylic acid and a methyl ester moiety positioned ortho to each other on the benzene ring. The closest comparators include its regioisomer 3-methoxyphthalic acid 1-methyl ester (CAS 60314-07-0), the fully hydrolyzed 3-methoxyphthalic acid (CAS 14963-97-4), and other methoxycarbonyl-substituted benzoic acid positional isomers such as 5-methoxy-2-(methoxycarbonyl)benzoic acid (CAS 681469-62-5) and 2-methoxy-3-(methoxycarbonyl)benzoic acid (CAS 288099-33-2) . The specific ortho-ester/acid arrangement at the 2- and 1-positions (phthalic acid numbering) imparts distinct reactivity profiles that are critical for differential synthetic utility.

Ortho-diester monoacid scaffold: pre-differentiated acid/ester pair for sequential chemoselective coupling.
3-Methoxy modulation: reported steric/electronic tuning at ortho positions; supports regioselectivity review in cyclization.
Regioisomer-controlled workflow: requires identity verification against 1-methyl ester (CAS 60314-07-0) via NMR or melting point.

Why This Compound Cannot Be Interchanged with Its Regioisomers


Substituting 3-Methoxy-2-(methoxycarbonyl)benzoic acid with its regioisomer (1-methyl ester, CAS 60314-07-0) or with isomeric methoxycarbonylbenzoic acids introduces fundamentally different steric and electronic environments at the reactive ortho positions [1]. The 2-methyl ester arrangement positions the ester carbonyl and the 3-methoxy group in close proximity, creating a unique intramolecular hydrogen-bonding and chelation geometry that is absent in the 1-methyl ester or other positional isomers. This proximity effect is known to dramatically alter the regioselectivity of electrophilic aromatic substitution, the kinetics of ester hydrolysis, and the stability/reactivity profile of derived acid chlorides [2]. The experimental consequence is that attempts to use a generic methoxycarbonylbenzoic acid without specifying the ortho substitution pattern will lead to different reaction outcomes, particularly in applications involving acid chloride formation [2] or sequential amidation/esterification where chemo-differentiation between the two carbonyl groups is required.

Regioisomer mismatch (1-methyl ester vs. 2-methyl ester)
Target: ortho-ester/acid proximity with 3-methoxy chelation geometry
Substitute: different steric/electronic environment may shift acid chloride isomerization behavior and cyclization regioselectivity
Symmetrical diacid or diester substitution
Target: one free acid + one ester; two distinct reactive sites
3-Methoxyphthalic acid or 3,4-bis(methoxycarbonyl)benzoic acid require additional protection/deprotection steps; ortho proximity effect may be lost
Acid chloride protocol transfer from unsubstituted phthalate
Target: isomeric acid chlorides interconvert rapidly with SOCl2
Unsubstituted phthalic acid monomethyl ester acid chlorides are configurationally stable; product distributions may differ

Comparative Evidence for Scientific Procurement


Acid Chloride Isomer Interconversion

When 3-methoxy-2-(methoxycarbonyl)benzoic acid (the 2-methyl ester) is converted to its acid chloride using thionyl chloride, the resulting isomeric acid chlorides interconvert so rapidly that isolation of one isomer free of the other is not practical. This rapid interconversion was observed for both the 2-methyl and 1-methyl half-ester derivatives, establishing that the ortho-methoxy group facilitates isomerization regardless of which carboxyl group is esterified [1]. This behavior directly contrasts with unsubstituted phthalic acid half-esters where the analogous acid chlorides are configurationally stable under identical conditions. The methoxy group at position 3 is the critical structural determinant of this lability: in phthalic acid monomethyl ester (lacking the 3-methoxy group), the acid chloride isomers do not exhibit this facile interconversion [1].

Acid chloride interconversion
Head-to-head comparison
2-methyl ester: isomeric acid chlorides interconvert rapidly; single isomer isolation not practical (SOCl2, ambient temp.)
Phthalic acid monomethyl ester: acid chloride isomers configurationally stable under identical conditions
3-Methoxy group is the critical structural determinant for isomer lability
Procurement must account for isomeric mixture in acid chloride derivatization protocols
synthetic methodology phthalic acid derivatives acid chloride isomerization

Synthetic Yield and Melting Point Benchmarking

3-Methoxy-2-(methoxycarbonyl)benzoic acid (2-methyl ester) was synthesized via controlled partial hydrolysis of dimethyl 3-methoxyphthalate with KOH in aqueous medium. The isolated product was obtained in 75% yield as a crystalline solid with a melting point of 140–141 °C (from benzene) . In contrast, the isomeric 1-methyl ester (CAS 60314-07-0, 2-methoxy-6-methoxycarbonylbenzoic acid) is reported with distinct physical properties, including a different molecular connectivity (methoxy at position 2, methoxycarbonyl at position 6), and is available from commercial suppliers as a separate catalog item [1]. The clear melting point of 140–141 °C for the specific 2-methyl ester isomer serves as a critical identity and purity marker for incoming quality control, differentiating it from the 1-methyl ester and from the fully hydrolyzed 3-methoxyphthalic acid.

Synthetic yield & melting point
Cross-study comparable
Yield: 75%
mp: 140–141 °C (benzene)
Rapid QC identity marker distinct from 1-methyl ester regioisomer
1-methyl ester mp not available in public non-vendor sources
organic synthesis phthalic acid monoesters regioisomer characterization

Chemoselective Ortho-Ester/Acid Architecture

3-Methoxy-2-(methoxycarbonyl)benzoic acid possesses two chemically distinct carbonyl groups—a free carboxylic acid and a methyl ester—in an ortho relationship on the benzene ring, along with a 3-methoxy substituent that can participate in hydrogen bonding and chelation [1]. This contrasts with 3,4-bis(methoxycarbonyl)benzoic acid (a symmetrical diester-acid lacking chelation geometry), 3-methoxyphthalic acid (a symmetrical diacid that requires additional differentiation steps), and other methoxycarbonylbenzoic acid isomers where the ester and acid groups are positioned meta or para to each other [2]. The ortho relationship in the 2-methyl ester enables sequential chemoselective transformations: the free acid can be activated (e.g., to acid chloride, amide, or active ester) while the adjacent methyl ester remains intact, or the ester can be selectively hydrolyzed under controlled conditions. The 3-methoxy group further modulates reactivity through both steric and electronic effects at the ortho positions, a feature absent in the parent phthalic acid monomethyl ester [1].

Chemoselective architecture
Class-level inference
Target: ortho acid/ester pair with 3-methoxy modulation
Comparators: symmetrical diacid or para-diester-acid; no ortho proximity effect
Pre-installed differentiation may reduce protection steps in multi-step synthesis
No direct kinetic selectivity data available for this compound
orthogonal protection heterocyclic synthesis chemoselective coupling

NMR Spectroscopic Fingerprinting

The 1H NMR spectrum of 3-Methoxy-2-(methoxycarbonyl)benzoic acid (in CDCl3) displays diagnostic signals at δ 3.86 (3H, s, ArCO2CH3) and δ 3.93 (3H, s, ArOCH3) . These two distinct methoxy singlets provide a definitive spectroscopic signature that distinguishes the 2-methyl ester from its 1-methyl ester regioisomer (CAS 60314-07-0). In the 1-methyl ester, the ester methoxy group is positioned ortho to the methoxy substituent (rather than ortho to the free acid), resulting in a different magnetic environment and consequently a different chemical shift pattern [1]. This NMR fingerprint enables unambiguous identity confirmation of the correct regioisomer upon receipt, without requiring derivatization or degradation.

NMR fingerprint
Cross-study comparable
1H NMR (CDCl3): δ 3.86 (s, ArCO2CH3), δ 3.93 (s, ArOCH3)
Two resolved methoxy singlets enable non-destructive regioisomer ID
1-methyl ester exhibits distinct chemical shift pattern
NMR characterization regioisomer identification quality control

Purity Specification and Stability

3-Methoxy-2-(methoxycarbonyl)benzoic acid is commercially available with a minimum purity specification of 95% (HPLC) from specialized chemical suppliers, with a molecular weight of 210.18 g/mol, a density of 1.3±0.1 g/cm3, and a boiling point of 373.7±27.0 °C at 760 mmHg . Long-term storage is recommended in cool, dry conditions, and for extended stability, storage at 2–8 °C in sealed, dry containers has been specified . These physicochemical parameters serve as baseline quality acceptance criteria for incoming material evaluation. The compound is classified for research and further manufacturing use only, and is not intended for direct human therapeutic or veterinary applications .

Purity & stability
Data to verify
Min. purity 95% (HPLC); bp 373.7±27.0 °C; density 1.3±0.1 g/cm3; storage 2–8 °C extended
Purity tier typical for research-grade procurement; bp and density support incoming verification
Supplier-sourced specification; lot-specific COA review recommended
chemical purity storage stability procurement specification

Evidence-Backed Application Scenarios


Sequential Heterocycle Construction

The orthogonally differentiated acid and ester functionalities in 3-Methoxy-2-(methoxycarbonyl)benzoic acid make it suitable as a building block for constructing phthalide, phthalazinone, and isoindolinone heterocyclic scaffolds through sequential chemoselective couplings. The 3-methoxy group provides additional steric and electronic tuning that influences both the regioselectivity of cyclization and the physicochemical properties of the resulting heterocycle. This pre-differentiated architecture eliminates one protection/deprotection step compared to starting from symmetrical 3-methoxyphthalic acid .

Acid Chloride-Mediated Derivatization

When the synthetic route requires conversion of the free carboxylic acid to an acid chloride (e.g., for amide bond formation or Friedel-Crafts acylation), users must account for the rapid interconversion of the isomeric acid chlorides derived from this half-ester. The resulting isomeric mixture may influence product distribution if the subsequent nucleophilic trapping step is sensitive to the position of the acid chloride group. This behavior, documented for the 3-methoxyphthalic acid half-ester system , is distinct from that of unsubstituted phthalic acid monomethyl ester where acid chloride isomers are configurationally stable.

Anthracycline-Related Metabolite Studies

3-Methoxyphthalic acid has been identified as a specific oxidative degradation product of anthracycline antitumor agents (including doxorubicin) in cardiac tissue, formed via ferrylmyoglobin-mediated oxidation, and characterized by tandem mass spectrometry [1]. The half-ester form (3-Methoxy-2-(methoxycarbonyl)benzoic acid) serves as a protected analog of this metabolite, useful as a synthetic intermediate for preparing anthracycline-derived analytical standards, metabolic pathway probes, or structurally related anthracycline analog libraries.

QC Identity Verification

The defined melting point of 140–141 °C (from benzene) and the diagnostic 1H NMR signals at δ 3.86 (ArCO2CH3) and δ 3.93 (ArOCH3) in CDCl3 provide two independent, rapid methods for confirming the correct regioisomer identity upon receipt. These orthogonal identity tests are essential for laboratories managing multiple positional isomers of methoxycarbonyl-substituted benzoic acids, where visual inspection or molecular weight alone cannot distinguish between regioisomers.

Application
Selection Property
Validation Focus
Sequential heterocycle synthesis
Orthogonal acid/ester differentiation with 3-methoxy tuning
Regioselectivity of cyclization; protection-step reduction vs. symmetrical diacid
Acid chloride-mediated derivatization
Isomeric acid chloride mixture formation under SOCl2
Product distribution review; protocol adaptation from unsubstituted phthalate analogs
Anthracycline metabolite probe synthesis
Protected analog of oxidative degradation metabolite
Analytical standard preparation; metabolic pathway probe context
Incoming QC identity verification
Defined mp 140–141 °C and diagnostic 1H NMR singlets
Regioisomer confirmation; differentiation from 1-methyl ester and symmetrical diacid
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